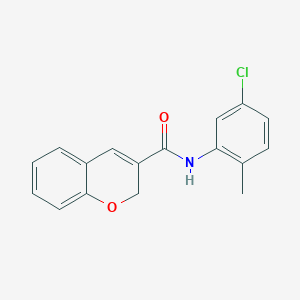

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-11-6-7-14(18)9-15(11)19-17(20)13-8-12-4-2-3-5-16(12)21-10-13/h2-9H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFQCTBADYUOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its chromene structure allows for derivatization, enabling the creation of various derivatives with potentially enhanced properties.

2. Biology

- Biological Activity Studies : Research indicates that N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide exhibits antimicrobial and anticancer properties. It is being studied for its interactions with biological targets, including enzymes and receptors.

3. Medicine

- Therapeutic Potential : The compound is under investigation for its potential therapeutic effects against various diseases. Its ability to induce apoptosis in cancer cells and inhibit microbial growth suggests its utility in developing new treatments.

4. Industry

- Material Development : this compound is explored for applications in creating advanced materials and chemical processes, leveraging its unique chemical properties.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In cancer research, the compound has demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of both the chloro group and the carboxamide moiety contributes significantly to its efficacy.

| Compound | Notable Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-methylphenyl)-8-hydroxy-2H-chromene-3-carboxamide | Hydroxy instead of methoxy | Reduced activity |

| This compound | Lacks methoxy group | Significantly lower reactivity |

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to this compound exhibited lower MIC values than standard antibiotics, indicating potential use as alternative therapies for resistant bacterial strains.

Cancer Cell Line Testing

Research conducted at a prominent cancer research institute showed that this compound effectively induced apoptosis in MCF-7 cells through caspase activation pathways, suggesting its mechanism may involve programmed cell death.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Carboxamide Derivatives

Chromene-carboxamide derivatives are widely studied for their biological activities, including enzyme inhibition and neuroprotective effects. Key comparisons include:

Key Observations :

- Substituents like trifluoromethoxy (in 9d ) or boronic esters (in ) introduce distinct electronic effects, altering reactivity and target selectivity.

Substituted Phenyl Acetamide Derivatives

Compounds with similar arylacetamide backbones but divergent heterocyclic systems:

Key Observations :

- The oxadiazole-sulfanyl linker in 8t enhances interactions with enzymes like LOX and BChE, whereas the nicotinamide core in 45 targets viral enzymes .

- The target chromene-carboxamide lacks the sulfanyl or amino linkers seen in these analogs, which may reduce off-target effects.

Amides with Heterocyclic Moieties

Comparison with amides containing non-chromene heterocycles:

Key Observations :

- The morpholinoethyl group in improves aqueous solubility, a property that may be less pronounced in the target compound due to its hydrophobic chloro-methylphenyl group.

- Quinoline and indole hybrids demonstrate the versatility of carboxamide linkers in targeting diverse enzymes .

Biological Activity

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a chromene core, which is a versatile structural motif in many biologically active molecules. The synthesis typically involves the formation of an amide bond between 5-chloro-2-methylphenylamine and a suitable carboxylic acid derivative, often utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .

Biological Activity Overview

This compound has been studied for various biological activities, notably:

- Antimicrobial Activity : Research indicates that compounds with a chromene scaffold exhibit significant antimicrobial properties. The structure allows interaction with microbial enzymes or cellular components, leading to inhibition of growth .

- Anticancer Properties : Chromene derivatives have shown promise in anticancer research, demonstrating the ability to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell growth and survival .

- Antidiabetic Effects : Some studies suggest that derivatives of this compound may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby aiding in blood sugar regulation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and others relevant to glucose metabolism .

- Cell Signaling Modulation : It can influence various signaling pathways that control cell proliferation and apoptosis, potentially leading to reduced tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against pathogens | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antidiabetic | Inhibition of α-glucosidase |

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of chromene derivatives, it was found that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism involved the activation of apoptotic pathways leading to cell death, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous chromene-carboxamide derivatives are synthesized by reacting carboxylic acid derivatives (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid) with halogenated aromatic amines in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Purification typically involves flash column chromatography and recrystallization from acetone . Optimization may include adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hours).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic proton environments and carboxamide carbonyl signals (e.g., ~165–170 ppm).

- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Mass spectrometry (EI-MS or HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodology : Screen for enzyme inhibition using:

- Lipoxygenase (LOX) assays : Measure absorbance at 234 nm to quantify arachidonic acid oxidation inhibition.

- α-Glucosidase inhibition : Monitor p-nitrophenol release at 405 nm.

- Butyrylcholinesterase (BChE) activity : Use Ellman’s reagent to track thiocholine production at 412 nm. IC₅₀ values can indicate potency .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate non-covalent interactions in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths/angles and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) via normalized contact distances (dnorm) and fingerprint plots. For example, similar chromene-carboxamides exhibit C–H···O and N–H···O interactions critical for stability .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values for enzyme inhibition)?

- Methodology :

- Replicate assays under standardized conditions (pH, temperature, substrate concentration).

- Validate purity : Use HPLC or TLC to rule out impurities affecting results.

- Explore structural analogs : Compare activity trends to identify substituent effects (e.g., chloro vs. methoxy groups) .

Q. What computational strategies can predict structure-activity relationships (SAR) for chromene-carboxamide derivatives?

- Methodology :

- Molecular docking (AutoDock, Glide) : Simulate ligand-enzyme binding poses (e.g., with LOX or BChE active sites).

- QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate with bioactivity .

Q. What mechanistic studies can clarify the compound’s mode of enzyme inhibition (competitive vs. non-competitive)?

- Methodology :

- Kinetic assays : Vary substrate concentration and analyze Lineweaver-Burk plots.

- Fluorescence quenching : Monitor tryptophan residues in enzymes to assess binding-induced conformational changes .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.